molecular formula C13H9I2NO B6613007 2-iodo-N-(2-iodophenyl)benzamide CAS No. 333349-66-9

2-iodo-N-(2-iodophenyl)benzamide

Cat. No. B6613007
CAS RN: 333349-66-9
M. Wt: 449.02 g/mol
InChI Key: VYRXKZJEAQPPEW-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-iodophenyl)benzamide, commonly known as 2-iodobenzamide (2-IB), is an important organic chemical compound. It is a derivative of benzoic acid and is widely used in scientific research. 2-IB has been used in numerous applications, ranging from drug discovery to biochemistry. The compound has also been used in the synthesis of several other compounds, such as 2-iodobenzyl alcohol and 2-iodobenzyl acetate.

Scientific Research Applications

Framework Structures in Benzamide Compounds

In the realm of crystallography, 2-iodo-N-(2-iodophenyl)benzamide plays a pivotal role. A study by Wardell, Skakle, Low, and Glidewell (2005) highlighted its significance in forming three-dimensional framework structures. This compound, characterized by C-H...O hydrogen bonds, iodo-nitro, carbonyl-carbonyl, and aromatic pi-pi stacking interactions, contributes to the understanding of molecular interactions in crystal structures (Wardell et al., 2005).

Radiolabelling for Medical Imaging

Radiolabelling of benzamide derivatives, including those similar to this compound, is a significant area of study for medical imaging applications. Tsopelas (1999) explored the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with Na 123 I and Na 125 I, emphasizing the importance of such compounds in the development of medical imaging technologies (Tsopelas, 1999).

Molecular Imaging of Melanoma

Eisenhut et al. (2000) conducted structure-activity studies on N-(2-diethylaminoethyl)benzamides, closely related to this compound, for melanoma imaging. Their research on radioiodinated benzamides demonstrated the potential of these compounds in melanoma uptake and tissue selectivity, vital for both diagnostic imaging and potential therapeutic applications (Eisenhut et al., 2000).

Synthesis and Chemical Transformation

Li, Yuan, and Wang (2012) demonstrated the palladium-catalyzed ortho-arylation of benzamides by aryl iodides, with potential implications for the synthesis and transformation of compounds like this compound. This research is crucial for understanding the chemical properties and potential reactions involving this compound (Li, Yuan, & Wang, 2012).

Antipathogenic Activity

The study of benzamide derivatives' antipathogenic properties, as conducted by Limban, Marutescu, and Chifiriuc (2011), provides insights into the biomedical applications of compounds like this compound. They investigated the interaction of various benzamide derivatives with bacterial cells, highlighting the potential of these compounds in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-iodo-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXKZJEAQPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301581
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333349-66-9
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333349-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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